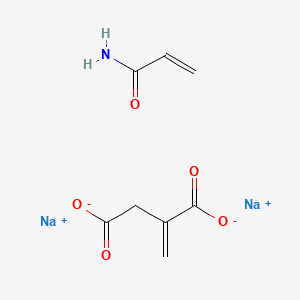
Disodium;2-methylidenebutanedioate;prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-methylidenebutanedioate;prop-2-enamide is a polymeric compound that combines the properties of butanedioic acid and 2-propenamide. This compound is known for its versatility and is used in various industrial and scientific applications. It is also referred to as a polymer of disodium methylene butanedioate and acrylamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide typically involves the polymerization of disodium methylene butanedioate with acrylamide. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The reaction parameters, such as temperature, pH, and initiator concentration, are carefully monitored to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and dried for further use.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-methylidenebutanedioate;prop-2-enamide can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding monomers.
Cross-linking: The polymer can form cross-linked networks when exposed to cross-linking agents such as divinyl sulfone or glutaraldehyde.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Cross-linking: Cross-linking agents like divinyl sulfone, glutaraldehyde, and appropriate catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Disodium methylene butanedioate and acrylamide.
Cross-linking: Cross-linked polymer networks with enhanced mechanical properties.
Substitution: Polymers with modified functional groups.
Applications De Recherche Scientifique
Disodium;2-methylidenebutanedioate;prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes to remove suspended particles and impurities.
Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of superabsorbent polymers for applications in diapers, adult incontinence products, and agricultural water retention.
Mécanisme D'action
The mechanism by which butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide exerts its effects depends on its application:
Flocculation: The polymer chains adsorb onto the surface of suspended particles, causing them to aggregate and settle out of solution.
Gel Electrophoresis: The polymer forms a gel matrix that acts as a sieving medium, allowing the separation of biomolecules based on size and charge.
Drug Delivery: The polymer can form hydrogels that encapsulate drugs, providing controlled release and targeted delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyacrylamide: A polymer of acrylamide, used in similar applications such as water treatment and gel electrophoresis.
Poly(methacrylic acid): A polymer of methacrylic acid, used in drug delivery and as a pH-sensitive material.
Poly(vinyl alcohol): A polymer of vinyl alcohol, used in medical applications and as a film-forming agent.
Uniqueness
Disodium;2-methylidenebutanedioate;prop-2-enamide is unique due to its combination of properties from both butanedioic acid and acrylamide. This combination allows it to exhibit enhanced flocculation efficiency, biocompatibility, and versatility in various applications compared to its individual components.
Propriétés
Numéro CAS |
68299-10-5 |
|---|---|
Formule moléculaire |
C8H9NNa2O5 |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
disodium;2-methylidenebutanedioate;prop-2-enamide |
InChI |
InChI=1S/C5H6O4.C3H5NO.2Na/c1-3(5(8)9)2-4(6)7;1-2-3(4)5;;/h1-2H2,(H,6,7)(H,8,9);2H,1H2,(H2,4,5);;/q;;2*+1/p-2 |
Clé InChI |
NNJAYHLHOZYEAX-UHFFFAOYSA-L |
SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















